Boc-Ile-ONp
Overview
Description
Boc-Ile-ONp is a complex organic compound that features a nitrophenyl group, a tert-butoxycarbonyl-protected amino group, and a methylpentanoate backbone
Mechanism of Action
Target of Action
It’s known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or peptides within biological systems.
Result of Action
The molecular and cellular effects of Boc-Ile-ONp’s action would depend on the specific peptides that it helps synthesize . The resulting peptides could have a wide range of effects, from enzymatic activity to signal transduction, depending on their structure and function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature between 2-8°C , suggesting that temperature can affect its stability. Other factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ile-ONp typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to the amino acid precursor. This is followed by esterification with 4-nitrophenol under appropriate conditions to yield the final product. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Boc-Ile-ONp can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 4-nitrophenol.
Deprotection: The tert-butoxycarbonyl group can be removed using acids such as trifluoroacetic acid (TFA) to yield the free amine.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Hydrolysis: 4-Nitrophenol and the corresponding carboxylic acid.
Deprotection: The free amine derivative.
Reduction: The amino derivative of the original compound.
Scientific Research Applications
Boc-Ile-ONp has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane: Another compound featuring a Boc-protected amino group and a phenyl group, used in the synthesis of peptidomimetics.
(2S)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)methyl)phenylpropanoic acid: A similar compound with multiple Boc-protected amino groups, used in the synthesis of complex organic molecules.
Uniqueness
Boc-Ile-ONp is unique due to the presence of both a nitrophenyl group and a Boc-protected amino group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
(4-nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-6-11(2)14(18-16(21)25-17(3,4)5)15(20)24-13-9-7-12(8-10-13)19(22)23/h7-11,14H,6H2,1-5H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSVHANJROIWPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937638 | |
Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]isoleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16948-38-2 | |
Record name | p-Nitrophenyl erythro-N-(tert-butoxycarbonyl)-L-isoleucinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016948382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]isoleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrophenyl erythro-N-(tert-butoxycarbonyl)-L-isoleucinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.276 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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